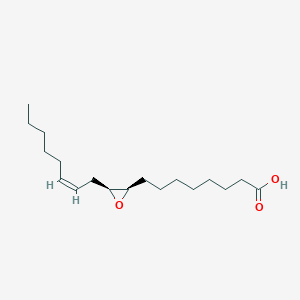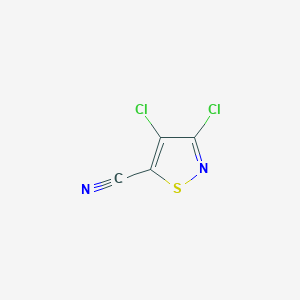
6-Nitro-1,3-benzoxazol
Descripción general
Descripción
6-Nitro-1,3-benzoxazole is an organic compound with the molecular formula C7H4N2O3 It is characterized by a benzoxazole ring substituted with a nitro group at the 6-position
Aplicaciones Científicas De Investigación
6-Nitro-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into its potential as an antimicrobial and anticancer agent is ongoing, with studies focusing on its ability to inhibit specific biological pathways.
Industry: It is utilized in the development of dyes, pigments, and other materials due to its stable nitro group and aromatic structure.
Mecanismo De Acción
Target of Action
6-Nitro-1,3-benzoxazole, like other benzoxazole derivatives, is known to interact with a variety of biological targets. These targets include enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These proteins play crucial roles in various biological processes, including cell division, signal transduction, gene expression, inflammation, and neurotransmission .
Mode of Action
The benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction can inhibit the function of the target proteins, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Benzoxazole derivatives, including 6-Nitro-1,3-benzoxazole, can target a wide range of metabolic pathways and cellular processes in disease pathology . For instance, by inhibiting DNA topoisomerases, they can interfere with DNA replication and transcription, leading to cell death . By inhibiting protein kinases, they can disrupt signal transduction pathways, affecting cell growth and proliferation .
Result of Action
The result of 6-Nitro-1,3-benzoxazole’s action can vary depending on the specific target and disease context. For example, in the context of cancer, benzoxazole derivatives have been shown to possess potent anticancer activity . They can induce cell death in cancer cells by interfering with critical cellular processes such as DNA replication and signal transduction .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 6-Nitro-1,3-benzoxazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity. For safe handling, it is recommended to use this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Análisis Bioquímico
Biochemical Properties
6-Nitro-1,3-benzoxazole exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Cellular Effects
6-Nitro-1,3-benzoxazole has been shown to have a wide range of effects on various types of cells and cellular processes . It has been found to have antimicrobial activity against several species . In cancer pathology, benzoxazole derivatives have been found to possess potent anticancer activity .
Molecular Mechanism
It is known that the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Temporal Effects in Laboratory Settings
It is known that benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
Dosage Effects in Animal Models
The effects of 6-Nitro-1,3-benzoxazole vary with different dosages in animal models . The performed study indicated that the compounds had highest antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .
Metabolic Pathways
6-Nitro-1,3-benzoxazole is involved in a wide range of metabolic pathways due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology .
Transport and Distribution
It is known that the benzoxazole scaffold allows efficient interaction with biological targets .
Subcellular Localization
It is known that the benzoxazole scaffold allows efficient interaction with biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,3-benzoxazole typically involves the nitration of 1,3-benzoxazole. A common method includes the reaction of 1,3-benzoxazole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.
Industrial Production Methods: On an industrial scale, the production of 6-Nitro-1,3-benzoxazole follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: 6-Nitro-1,3-benzoxazole can undergo oxidation reactions, often leading to the formation of nitro-substituted benzoxazole derivatives.
Reduction: The nitro group in 6-Nitro-1,3-benzoxazole can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro-substituted benzoxazole derivatives.
Reduction: 6-Amino-1,3-benzoxazole.
Substitution: Halogenated benzoxazole derivatives.
Comparación Con Compuestos Similares
1,3-Benzoxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Amino-1,3-benzoxazole: The amino group provides different reactivity and biological activity compared to the nitro group.
2-Butyl-6-nitro-1,3-benzoxazole: Similar structure but with an additional butyl group, affecting its physical and chemical properties.
Uniqueness: 6-Nitro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group at the 6-position makes it a valuable intermediate in organic synthesis and a potent compound in various research applications.
Propiedades
IUPAC Name |
6-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNESGHWUVLNAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383427 | |
| Record name | 6-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17200-30-5 | |
| Record name | 6-Nitrobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17200-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)









